Propan-2-yl 2-[(4-chlorophenyl)carbamoyl]benzoate
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Overview
Description
Propan-2-yl 2-[(4-chlorophenyl)carbamoyl]benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a propan-2-yl group, a 4-chlorophenyl group, and a carbamoyl benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(4-chlorophenyl)carbamoyl]benzoate typically involves the esterification of 2-[(4-chlorophenyl)carbamoyl]benzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(4-chlorophenyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(4-chlorophenyl)carbamoyl]benzoic acid.
Reduction: Formation of 2-[(4-chlorophenyl)amino]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-[(4-chlorophenyl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[(4-chlorophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[(4-bromophenyl)carbamoyl]benzoate
- Propan-2-yl 2-[(4-fluorophenyl)carbamoyl]benzoate
- Propan-2-yl 2-[(4-methylphenyl)carbamoyl]benzoate
Uniqueness
Propan-2-yl 2-[(4-chlorophenyl)carbamoyl]benzoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific reactivity and interaction with molecular targets differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62377-26-8 |
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Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-chlorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H16ClNO3/c1-11(2)22-17(21)15-6-4-3-5-14(15)16(20)19-13-9-7-12(18)8-10-13/h3-11H,1-2H3,(H,19,20) |
InChI Key |
IYUYTYTWMLTHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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